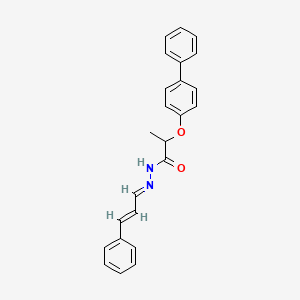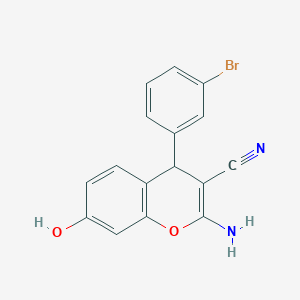
2-((1,1'-Biphenyl)-4-yloxy)-N'-(3-phenyl-2-propenylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, an oxy linkage, and a hydrazide moiety, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxy intermediate. This intermediate is then reacted with a hydrazide derivative under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide forms.
Substitution: The biphenyl and hydrazide groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the biphenyl or hydrazide moieties.
Aplicaciones Científicas De Investigación
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic regions of proteins, while the hydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide derivatives
- Other biphenyl-based hydrazides
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide stands out due to its unique combination of biphenyl and hydrazide groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
308134-54-5 |
|---|---|
Fórmula molecular |
C24H22N2O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(4-phenylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C24H22N2O2/c1-19(24(27)26-25-18-8-11-20-9-4-2-5-10-20)28-23-16-14-22(15-17-23)21-12-6-3-7-13-21/h2-19H,1H3,(H,26,27)/b11-8+,25-18+ |
Clave InChI |
SMRARQOAGUKNRJ-GQGPBIHRSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11971576.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11971583.png)
![6-bromo-2-{(2Z)-2-[(5-chlorofuran-2-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11971589.png)
![4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971594.png)
![[(3Z)-3-(6-(Methoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11971597.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971605.png)
![2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11971611.png)
![2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11971621.png)



![2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol](/img/structure/B11971657.png)
![(2E)-6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11971664.png)
